Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-
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Overview
Description
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an oxirane ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with an epoxide precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in organic synthesis and potential pharmaceutical applications. The substituted phenyl group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-[(3-chloro-4-fluorophenyl)methyl]-: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-fluorophenyl)oxirane: Lacks the chlorine substitution, which can affect its reactivity and applications.
Uniqueness
Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
128426-48-2 |
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Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8ClFO/c10-9-4-7(11)2-1-6(9)3-8-5-12-8/h1-2,4,8H,3,5H2 |
InChI Key |
XZHXJSHFRBVWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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